molecular formula C18H21N3O4 B6543396 4-butanamido-N-{2-[(furan-2-yl)formamido]ethyl}benzamide CAS No. 1021206-92-7

4-butanamido-N-{2-[(furan-2-yl)formamido]ethyl}benzamide

Cat. No.: B6543396
CAS No.: 1021206-92-7
M. Wt: 343.4 g/mol
InChI Key: UIRWPPPYTGIGKP-UHFFFAOYSA-N
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Description

4-butanamido-N-{2-[(furan-2-yl)formamido]ethyl}benzamide is a complex organic compound that features a furan ring, a benzamide group, and a butanamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butanamido-N-{2-[(furan-2-yl)formamido]ethyl}benzamide typically involves multi-step organic reactions. One common approach is the condensation of 4-butanamido-benzoyl chloride with 2-[(furan-2-yl)formamido]ethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-butanamido-N-{2-[(furan-2-yl)formamido]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The amide groups can be reduced to amines under hydrogenation conditions.

    Substitution: The benzamide group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

4-butanamido-N-{2-[(furan-2-yl)formamido]ethyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-butanamido-N-{2-[(furan-2-yl)formamido]ethyl}benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to therapeutic effects such as antibacterial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    4-butanamido-N-{2-[(furan-2-yl)formamido]ethyl}benzamide: Unique due to its specific combination of functional groups.

    Furan-2-carboxamide derivatives: Similar structure but different functional groups.

    Benzamide derivatives: Lack the furan ring but share the benzamide group.

Uniqueness

This compound is unique due to its combination of a furan ring, benzamide group, and butanamido group

Properties

IUPAC Name

N-[2-[[4-(butanoylamino)benzoyl]amino]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-2-4-16(22)21-14-8-6-13(7-9-14)17(23)19-10-11-20-18(24)15-5-3-12-25-15/h3,5-9,12H,2,4,10-11H2,1H3,(H,19,23)(H,20,24)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIRWPPPYTGIGKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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